

# Application Notes and Protocols for HL-60 Cell Culture

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A Note on Terminology: The query for "**Awl 60**" likely contains a typographical error. Based on the context of cell culture experimental protocols, it is highly probable that the intended subject is the HL-60 cell line. The following application notes and protocols are provided for the HL-60 human promyelocytic leukemia cell line.

# **Application Notes for Researchers and Drug Development Professionals**

The HL-60 cell line, established from the peripheral blood of a patient with acute promyelocytic leukemia, serves as a critical in vitro model in biomedical research. These cells grow in suspension and have a lymphoblastic morphology.[1][2] A key characteristic of HL-60 cells is their capacity to differentiate into various mature myeloid lineages, such as neutrophils, monocytes, and macrophages, when treated with specific chemical inducers.[2] This attribute makes them an invaluable tool for studying cellular differentiation, immune system responses, and the pathogenesis of leukemia.

In the realm of drug development, HL-60 cells are extensively used for screening potential anticancer agents and for investigating the mechanisms of drug-induced apoptosis (programmed cell death). Their predictable growth and differentiation patterns provide a reliable system for assessing the efficacy and cytotoxicity of novel therapeutic compounds.

## **Experimental Protocols**



### **General Culture and Maintenance of HL-60 Cells**

This protocol outlines the standard procedures for the routine culture of HL-60 cells.

#### Materials:

- HL-60 cells (e.g., ATCC CCL-240)
- Complete growth medium (formulations in the table below)
- Sterile T-75 culture flasks
- Humidified incubator set at 37°C with 5% CO<sub>2</sub>
- Centrifuge
- Hemocytometer or automated cell counter
- Trypan blue solution (0.4%)

#### Procedure:

- Initiate or maintain cultures in T-75 flasks, ensuring the cells are suspended in the appropriate volume of pre-warmed complete growth medium.
- Incubate the flasks at 37°C in a 5% CO<sub>2</sub> humidified atmosphere.
- Maintain the cell density between  $1 \times 10^5$  and  $1 \times 10^6$  viable cells/mL. It is critical not to allow the cell concentration to exceed  $1 \times 10^6$  cells/mL to ensure viability.
- For routine maintenance, either add fresh medium to the culture or replace the medium 2 to 3 times per week.
- Alternatively, subculture by centrifuging the cell suspension and resuspending the cell pellet in fresh medium at a concentration of 1 x 10<sup>5</sup> viable cells/mL.

## **Thawing Cryopreserved HL-60 Cells**

Proper thawing technique is crucial for high cell viability.



#### Materials:

- · Cryovial of frozen HL-60 cells
- Complete growth medium, pre-warmed to 37°C
- Sterile 15 mL conical centrifuge tubes
- 37°C water bath
- 70% ethanol
- T-25 culture flask

#### Procedure:

- Pre-warm the complete growth medium in a 37°C water bath.
- Quickly thaw the cryovial by gently agitating it in the 37°C water bath for approximately 1-2 minutes, keeping the cap above the water line.
- Decontaminate the exterior of the vial with 70% ethanol.
- Under sterile conditions, transfer the thawed cell suspension into a 15 mL centrifuge tube containing 6-7 mL of pre-warmed complete growth medium.
- Centrifuge the cells at 1100 rpm for 4 minutes at room temperature to pellet the cells and remove the cryoprotectant.
- Aspirate and discard the supernatant.
- Gently resuspend the cell pellet in 1 mL of fresh complete medium.
- Transfer the cell suspension to a T-25 flask containing 4 mL of complete medium.
- Incubate the flask at 37°C with 5% CO<sub>2</sub>.

## Passaging (Subculturing) HL-60 Cells



This protocol describes how to split the cell culture to maintain exponential growth.

#### Materials:

- HL-60 cell culture
- Complete growth medium, pre-warmed
- Sterile centrifuge tubes (15 mL or 50 mL)
- Centrifuge
- Hemocytometer or automated cell counter

#### Procedure:

- Partial Medium Replacement (for healthy cultures with low debris):
  - Gently mix the cell suspension and perform a cell count.
  - Aspirate a portion of the culture and replace it with fresh medium to adjust the cell density to approximately 2 x 10<sup>5</sup> to 4.0 x 10<sup>5</sup> cells/mL.
- Total Medium Replacement (for dense cultures or when the medium is yellow):
  - Transfer the entire cell suspension to a sterile centrifuge tube.
  - Centrifuge at 1100 rpm for 4 minutes.
  - Discard the supernatant.
  - Resuspend the cell pellet in a small volume of fresh medium, perform a cell count, and then dilute the cells to the desired density (e.g., 2 x 10<sup>5</sup> to 4.0 x 10<sup>5</sup> cells/mL) in a new flask.
  - Incubate at 37°C with 5% CO<sub>2</sub>.

## **Cryopreservation of HL-60 Cells**



This protocol is for freezing HL-60 cells for long-term storage.

#### Materials:

- Log-phase HL-60 cell culture
- Cryopreservation medium (e.g., 90% FBS, 10% DMSO)
- Sterile centrifuge tubes
- Centrifuge
- · Sterile cryogenic vials
- · Controlled-rate freezing container

#### Procedure:

- Centrifuge the cells at 1100 rpm for 4 minutes.
- Resuspend the cell pellet in pre-chilled (4°C) cryopreservation medium to a density of 5 x  $10^6$  to 1 x  $10^7$  cells/mL.
- Dispense 1 mL of the cell suspension into each cryogenic vial.
- Place the vials in a controlled-rate freezing container and store them at -80°C overnight.
- For long-term storage, transfer the vials to the vapor phase of liquid nitrogen.

## **Quantitative Data Presentation**

The following tables summarize key quantitative parameters for HL-60 cell culture based on established protocols.

Table 1: Culture and Subculture Parameters



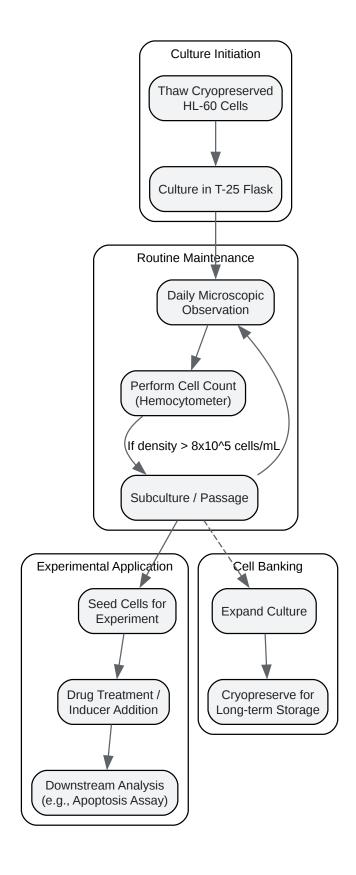
Parameter	Value	Reference(s)
Seeding Density (from frozen)	~1 x 10 <sup>5</sup> viable cells/mL	
Seeding Density (subculture)	1 x 10 <sup>5</sup> - 4.0 x 10 <sup>5</sup> cells/mL	_
Maintenance Density	1 x 10 <sup>5</sup> - 1 x 10 <sup>6</sup> cells/mL	-
Centrifugation Speed	1100 rpm (approx. 150-200 x g)	<del>-</del>
Centrifugation Time	4 minutes	<del>-</del>
Doubling Time	36 - 48 hours	<del>-</del>
Cryopreservation Density	5 x 10 <sup>6</sup> - 1 x 10 <sup>7</sup> cells/mL	-

Table 2: Recommended Media Formulations

Base Medium	Serum	Supplements	Reference
Iscove's Modified Dulbecco's Medium (IMDM)	20% Fetal Bovine Serum (FBS)	Not specified	
RPMI 1640	10% FBS	2.5 mM L-glutamine	
RPMI 1640	10-20% FBS	2 mM Glutamine	

## **Visualizations: Workflows and Signaling Pathways**

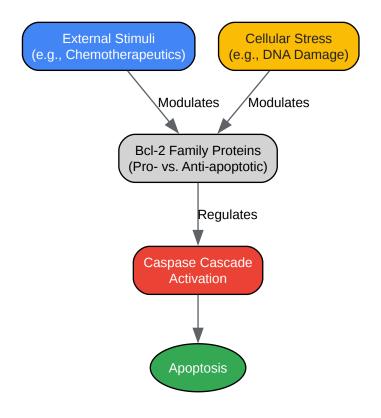




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Caption: Experimental workflow for HL-60 cell culture and use.





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Caption: Simplified intrinsic apoptosis signaling pathway in HL-60 cells.

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### References

- 1. HL-60 Cell Line: Acute Myeloid Leukemia Research Essentials [cytion.com]
- 2. HL60 | Culture Collections [culturecollections.org.uk]
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